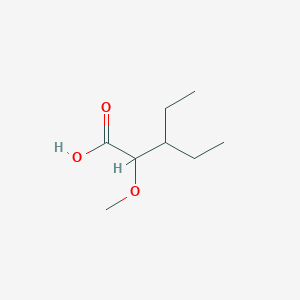

3-Ethyl-2-methoxypentanoicacid

Description

Significance of Carboxylic Acids in Advanced Organic Synthesis

Carboxylic acids are fundamental building blocks in the synthesis of a vast array of more complex molecules. msu.edu Their functional group, the carboxyl group (-COOH), can be readily converted into other functionalities such as esters, amides, acid chlorides, and anhydrides, making them pivotal intermediates in multi-step syntheses. numberanalytics.com This versatility allows chemists to construct elaborate molecular architectures, which is crucial in fields like pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Furthermore, carboxylic acids themselves are used in the production of polymers, solvents, and food additives. pressbooks.pub The reactivity of the carboxyl group, including its acidity and ability to participate in nucleophilic acyl substitution, underpins its synthetic utility. wikipedia.org

Structural and Stereochemical Considerations in Alkoxy Carboxylic Acids, with a Focus on 3-Ethyl-2-methoxypentanoic acid

Alkoxy carboxylic acids are a subclass of carboxylic acids characterized by the presence of an ether linkage on the alkyl chain. Specifically, α-alkoxy carboxylic acids, where the alkoxy group is on the carbon adjacent to the carboxyl group, present unique structural and stereochemical features. The presence of the electronegative oxygen atom in the alkoxy group can influence the acidity and reactivity of the carboxyl group.

Table 1: Physicochemical Properties of 3-Ethyl-2-methoxypentanoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | rsc.org |

| Molecular Weight | 160.21 g/mol | rsc.org |

| InChI Key | AFVQODCOYMZPKD-UHFFFAOYSA-N | rsc.org |

Rationale for Comprehensive Academic Investigation of 3-Ethyl-2-methoxypentanoic acid

While specific research on 3-Ethyl-2-methoxypentanoic acid is limited, the broader class of alkoxy carboxylic acids is of academic interest for several reasons. They serve as valuable precursors in the synthesis of biologically active compounds and natural products. icho.edu.pljst.go.jp The unique stereochemical and electronic properties conferred by the alkoxy group can lead to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. ukrbiochemjournal.orgukrbiochemjournal.org

A comprehensive investigation into 3-Ethyl-2-methoxypentanoic acid would contribute to a better understanding of how the interplay of substituents at the α and β positions influences the molecule's conformation and reactivity. Such studies would involve detailed stereochemical analysis, exploration of synthetic routes, and characterization of its spectroscopic properties. This foundational knowledge is essential for unlocking the potential applications of this and related compounds. The modular synthesis of α-arylated carboxylic acids has been a subject of interest, highlighting the importance of developing methods to access functionally diverse carboxylic acid derivatives. rsc.org

Due to the scarcity of direct research on 3-Ethyl-2-methoxypentanoic acid, much of its predicted behavior is inferred from the study of related α-alkoxy and substituted carboxylic acids.

General Spectroscopic Data for α-Alkoxy Carboxylic Acids

The spectroscopic properties of 3-Ethyl-2-methoxypentanoic acid can be predicted based on the known data for similar carboxylic acid derivatives.

Table 2: Predicted Spectroscopic Data for 3-Ethyl-2-methoxypentanoic acid

| Spectroscopy | Characteristic Feature | Predicted Chemical Shift/Frequency Range |

| ¹H NMR | Carboxyl Proton (-COOH) | 10-13 ppm (broad singlet) oregonstate.edu |

| α-Proton (-CH(OCH₃)-) | ~3.5-4.5 ppm | |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.3-3.8 ppm | |

| Protons α to Carbonyl | 2.0-2.5 ppm fiveable.me | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 170-185 ppm fiveable.meoregonstate.edu |

| α-Carbon (-CH(OCH₃)-) | ~70-85 ppm | |

| Methoxy Carbon (-OCH₃) | ~50-60 ppm | |

| IR Spectroscopy | C=O Stretch | 1700-1725 cm⁻¹ (sharp) wikipedia.org |

| O-H Stretch | 2500-3300 cm⁻¹ (broad) wikipedia.org | |

| C-O Stretch (ether) | 1050-1150 cm⁻¹ |

It is important to note that the exact values for 3-Ethyl-2-methoxypentanoic acid would need to be determined experimentally. The data presented here are estimations based on the analysis of similar compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-ethyl-2-methoxypentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-6(5-2)7(11-3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

AFVQODCOYMZPKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(=O)O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 2 Methoxypentanoicacid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Ethyl-2-methoxypentanoic acid, confirming its atomic connectivity and stereochemistry.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial overview of the chemical environment of each atom. In ¹H NMR, the number of signals, their chemical shifts, integration, and splitting patterns reveal the distinct types of protons and their neighboring atoms. For 3-Ethyl-2-methoxypentanoic acid, one would expect to see signals corresponding to the two ethyl groups, the methoxy (B1213986) group, and the protons on the main pentanoic acid chain. The ¹³C NMR spectrum shows distinct signals for each of the eight carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between atoms. researchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu This would confirm the connectivity within the two separate ethyl groups and their attachment to the C3 position, as well as the coupling between the protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This technique definitively assigns each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include the signal from the methoxy protons to C2 and the protons on the ethyl groups to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's preferred conformation and stereochemical arrangement. princeton.edu

The table below outlines the predicted NMR data for 3-Ethyl-2-methoxypentanoic acid based on established principles.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Ethyl-2-methoxypentanoic acid

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Position | Chemical Shift (δ, ppm) |

| COOH | ~10-12 | br s | 1H | C1 (COOH) | ~175 |

| H2 | ~3.8 | d | 1H | C2 | ~85 |

| OCH₃ | ~3.4 | s | 3H | C3 | ~50 |

| H3 | ~2.1 | m | 1H | C4 | ~25 |

| H4 (CH₂) | ~1.5 | m | 2H | C5 | ~12 |

| H5 (CH₃) | ~0.9 | t | 3H | C3-CH₂ | ~25 |

| C3-CH₂ | ~1.5 | m | 2H | C3-CH₂-CH₃ | ~12 |

| C3-CH₂-CH₃ | ~0.9 | t | 3H | OCH₃ | ~58 |

3-Ethyl-2-methoxypentanoic acid possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric and diastereomeric purity is critical. This is often achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). hebmu.edu.cn For a carboxylic acid, a common approach is esterification with a chiral alcohol. nih.gov

Alternatively, a chiral solvating agent (CSA) can be used, which forms transient, diastereomeric complexes with the analyte enantiomers through non-covalent interactions. unipi.it These diastereomeric species are distinguishable by NMR, exhibiting separate signals with different chemical shifts. The relative integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee) or diastereomeric ratio (dr). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and its fragments, confirming the molecular formula C₈H₁₆O₃. uni-saarland.de

ESI and EI are two common ionization methods that provide complementary information.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. acdlabs.com In negative ion mode, 3-Ethyl-2-methoxypentanoic acid would be expected to show a prominent ion for the deprotonated molecule, [M-H]⁻, at an m/z of approximately 159.1021. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 161.1178) or the sodium adduct [M+Na]⁺ (m/z 183.0997) would likely be observed.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. msu.edu The resulting fragmentation pattern serves as a molecular fingerprint. For 3-Ethyl-2-methoxypentanoic acid, characteristic fragments would arise from the cleavage of bonds adjacent to the carbonyl group and the methoxy group. libretexts.org

Table 2: Predicted HRMS-EI Fragmentation Data for 3-Ethyl-2-methoxypentanoic acid

| Predicted m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 160.1099 | [C₈H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 129.0865 | [M - OCH₃]⁺ | Loss of methoxy radical (•OCH₃) |

| 115.0759 | [M - COOH]⁺ | Loss of carboxyl radical (•COOH) |

| 101.0603 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 88.0524 | [C₄H₈O₂]⁺• | McLafferty rearrangement product |

| 57.0704 | [C₄H₉]⁺ | Butyl cation |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural detail by isolating a specific precursor ion and inducing its fragmentation. jeolusa.com For example, the deprotonated molecule [M-H]⁻ (m/z 159.1) selected from an ESI source could be fragmented. The resulting product ions, such as the loss of carbon dioxide (CO₂, 44 Da) to form an ion at m/z 115.1, would confirm the presence of the carboxylic acid functionality. This technique is invaluable for distinguishing between isomers and confirming the connectivity of functional groups. nist.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about the functional groups present. libretexts.org

For 3-Ethyl-2-methoxypentanoic acid, IR spectroscopy is particularly useful for identifying the characteristic stretches of its functional groups. libretexts.org The most prominent features would be the very broad O-H stretch of the carboxylic acid's hydrogen-bonded dimer and the sharp, intense C=O (carbonyl) stretch. docbrown.info Raman spectroscopy provides complementary data and can be useful for observing symmetric vibrations and the carbon backbone.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Ethyl-2-methoxypentanoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3300-2500 | O-H stretch (Carboxylic Acid Dimer) | Broad, Strong |

| 2960-2850 | C-H stretch (Alkyl, Methoxy) | Medium-Strong |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1465 | C-H bend (Alkyl) | Medium |

| ~1250 | C-O stretch (Carboxylic Acid) | Medium |

| ~1120 | C-O stretch (Methoxy Ether) | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For 3-Ethyl-2-methoxypentanoic acid, the FTIR spectrum is expected to be dominated by vibrations characteristic of its carboxylic acid and methoxy moieties.

The most prominent feature would be the very broad absorption band due to the O-H stretching of the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. This broadening is a result of extensive intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹, a range typical for saturated aliphatic carboxylic acids that form dimers.

The C-O stretching of the carboxylic acid and the C-O-C stretching of the methoxy ether group would likely result in distinct bands in the fingerprint region (1000-1300 cm⁻¹). Specifically, the methoxy group should exhibit a characteristic C-O stretch around 1100 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the ethyl and pentanoic acid backbone just below 3000 cm⁻¹, and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. mdpi.comresearchgate.net

Table 1: Predicted FTIR Spectral Data for 3-Ethyl-2-methoxypentanoic acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2965, 2880 | Medium-Strong | C-H asymmetric & symmetric stretch (Alkyl) |

| 1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| 1460 | Variable | C-H bend (CH₂ and CH₃) |

| 1300 | Medium | In-plane O-H bend coupled with C-O stretch |

| 1100 | Strong | C-O stretch (Methoxy group) |

| 930 | Broad, Medium | Out-of-plane O-H bend (Dimer) |

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and skeletal vibrations. The Raman spectrum of 3-Ethyl-2-methoxypentanoic acid would be useful for analyzing the carbon backbone and the solid-state packing.

Unlike in FTIR, the C=O stretch in the Raman spectrum is typically weaker. Conversely, the C-C and C-H vibrations of the alkyl framework are expected to be strong. Key signals would include the C-H stretching modes around 2800-3000 cm⁻¹ and prominent C-C stretching and skeletal vibrations in the 800-1200 cm⁻¹ region. researchgate.net The symmetric C-O-C stretch of the methoxy group may also be visible. In solid-state analysis, low-frequency Raman spectroscopy (phonon region, <200 cm⁻¹) could probe lattice vibrations, providing insights into the crystalline structure and intermolecular interactions, which are dominated by the hydrogen bonding of the carboxylic acid groups. researchgate.net

Table 2: Predicted Raman Spectral Data for 3-Ethyl-2-methoxypentanoic acid

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2940 | Strong | C-H stretch (Alkyl) |

| 2880 | Strong | C-H stretch (Alkyl) |

| 1665 | Weak-Medium | C=O stretch (Carboxylic acid) |

| 1450 | Medium | C-H bend (CH₂ and CH₃) |

| 1060 | Medium | C-C skeletal stretch |

| 895 | Medium | C-C symmetric stretch |

| <200 | Variable | Lattice phonons (Solid-state) |

X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For a small molecule like 3-Ethyl-2-methoxypentanoic acid, both single-crystal and powder XRD would yield valuable information.

Single-Crystal XRD: If a suitable single crystal could be grown, this technique would provide the precise molecular structure, including bond lengths, bond angles, and the conformation of the ethyl and methoxy substituents. Crucially, it would reveal the supramolecular assembly, which for carboxylic acids almost invariably involves hydrogen-bonded dimers, where two molecules are linked via their carboxyl groups. mdpi.comrjlbpcs.com The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group.

Powder XRD (PXRD): PXRD is used for phase identification and analysis of polycrystalline (powder) samples. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. researchgate.netresearchgate.net It can be used to distinguish between different polymorphs (different crystal packings of the same molecule), which may exhibit different physical properties. researchgate.netgre.ac.uk For 3-Ethyl-2-methoxypentanoic acid, PXRD would be essential for quality control of the solid material and for studying any phase transitions induced by temperature or pressure.

Table 3: Hypothetical Single-Crystal XRD Data for a Polymorph of 3-Ethyl-2-methoxypentanoic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1027 |

| Z (molecules/unit cell) | 4 |

| Key Feature | Centrosymmetric hydrogen-bonded dimer |

Chiroptical Spectroscopies for Absolute Stereochemistry Determination

3-Ethyl-2-methoxypentanoic acid possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Chiroptical techniques are essential for distinguishing these enantiomers and diastereomers and assigning their absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The primary chromophore in 3-Ethyl-2-methoxypentanoic acid is the carboxylic acid group. The n → π* transition of the carbonyl group, typically observed in the 200-220 nm range, is electronically forbidden but magnetically allowed, making it CD-active. nih.gov

The sign of the Cotton effect (positive or negative peak) in the ECD spectrum for this transition is directly related to the absolute configuration of the C2 stereocenter, which is adjacent to the chromophore. For example, the (2R)-isomers might exhibit a positive Cotton effect, while the (2S)-isomers would show a mirror-image spectrum with a negative Cotton effect. nih.gov By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be unambiguously assigned. mdpi-res.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of wavelength. mgcub.ac.in An ORD spectrum shows a plain curve far from an absorption band but exhibits a characteristic peak-and-trough pattern, known as a Cotton effect, in the region of a chromophore's absorption. expresspolymlett.com For 3-Ethyl-2-methoxypentanoic acid, a Cotton effect would be centered around the n → π* transition of the carbonyl group (~210 nm). The sign of the Cotton effect (e.g., a positive peak followed by a negative trough) is diagnostic of the stereochemistry of the chiral center(s) influencing the chromophore. researchgate.net Like ECD, ORD provides a powerful method for assigning absolute configuration by comparing experimental data with known standards or theoretical predictions. mgcub.ac.in

Advanced Microscopic Techniques for Material Science Applications

While no specific material science applications for 3-Ethyl-2-methoxypentanoic acid are documented, advanced microscopic techniques could be employed to characterize its solid-state properties if it were to be developed for such purposes.

Atomic Force Microscopy (AFM): AFM could be used to visualize the surface morphology of crystalline films or self-assembled monolayers of the compound on a substrate. It could provide nanoscale information on crystal growth patterns, step edges, and the presence of defects, which are crucial for applications in organic electronics or sensor development.

Scanning Electron Microscopy (SEM): SEM would be useful for characterizing the macroscopic morphology, size, and shape distribution of powder particles or larger crystalline habits. This is important for understanding bulk properties like flowability and compaction, which are relevant in materials processing.

Polarized Light Microscopy (PLM): PLM can be used to observe the birefringence of crystalline domains. It is a rapid and effective tool for detecting crystallinity, identifying different polymorphic forms based on their unique optical properties, and observing phase transitions in real-time upon heating or cooling.

Scanning Electron Microscopy (SEM) for Morphology

There are no published SEM images or corresponding morphological data for 3-Ethyl-2-methoxypentanoic acid. Such an analysis would typically reveal details about the compound's crystal shape, size, and surface texture.

Transmission Electron Microscopy (TEM) for Nanostructure

Information regarding the internal or nanoscale structure of 3-Ethyl-2-methoxypentanoic acid, which would be provided by TEM analysis, has not been reported in scientific literature.

Atomic Force Microscopy (AFM) for Surface Topography

AFM studies, which would offer insights into the surface topography of 3-Ethyl-2-methoxypentanoic acid at a molecular level, have not been documented.

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies

The application of surface-sensitive spectroscopic techniques is crucial for determining the elemental composition and chemical states at the surface of a material. For 3-Ethyl-2-methoxypentanoic acid, such detailed surface analyses are not present in the available body of scientific work.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

No XPS data has been published for 3-Ethyl-2-methoxypentanoic acid. This type of analysis would be instrumental in confirming the elemental composition and identifying the chemical bonding environments of the atoms at the compound's surface.

Secondary Ion Mass Spectrometry (SIMS) for Surface Composition and Depth Profiling

There are no available SIMS studies for 3-Ethyl-2-methoxypentanoic acid. SIMS would provide highly sensitive surface compositional analysis and could be used to investigate the distribution of elements as a function of depth into the material.

Computational and Theoretical Investigations of 3 Ethyl 2 Methoxypentanoicacid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of a molecule, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 3-Ethyl-2-methoxypentanoic acid. By approximating the exchange-correlation energy, DFT calculations can predict molecular geometries, vibrational frequencies, and thermochemical properties with a good balance of accuracy and computational cost.

For 3-Ethyl-2-methoxypentanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process determines the most stable arrangement of atoms by finding the minimum energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 3-Ethyl-2-methoxypentanoic acid This table presents illustrative data that would be obtained from DFT calculations.

| Parameter | Value |

|---|---|

| Total Energy | -552.9 Hartree |

| Dipole Moment | 2.5 Debye |

| C=O Bond Length | 1.21 Å |

| C-O (acid) Bond Length | 1.36 Å |

| O-H Bond Length | 0.97 Å |

These calculations provide a foundational understanding of the molecule's intrinsic stability and the spatial arrangement of its constituent atoms.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information, albeit at a greater computational expense than DFT.

For a molecule like 3-Ethyl-2-methoxypentanoic acid, high-accuracy ab initio calculations could be used to refine the energetic properties and electron correlation effects that are approximated in DFT. These methods are particularly useful for obtaining benchmark-quality data for smaller molecules or for specific regions of a larger molecule that are critical for its reactivity. While a full geometry optimization with a high-level ab initio method might be computationally intensive, single-point energy calculations on a DFT-optimized geometry can provide more accurate electronic energies.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive.

The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical FMO Analysis and Chemical Reactivity Descriptors for 3-Ethyl-2-methoxypentanoic acid This table presents illustrative data that would be obtained from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.0 |

| Electronegativity (χ) | 2.8 |

| Chemical Hardness (η) | 4.0 |

This analysis would suggest that 3-Ethyl-2-methoxypentanoic acid is a relatively stable molecule due to its large HOMO-LUMO gap. The distribution of the HOMO and LUMO across the molecule would also reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in 3-Ethyl-2-methoxypentanoic acid This table presents illustrative data on stabilization energies from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π*(C=O) | 45.2 |

| σ(C-H) | σ*(C-C) | 2.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms. For a flexible molecule like 3-Ethyl-2-methoxypentanoic acid, with several rotatable bonds, there are numerous possible conformations.

By simulating the molecule over a period of nanoseconds, MD can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution. The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's flexibility and dynamic nature. The results of such simulations are often visualized as trajectories, showing the continuous motion of the molecule.

Solvent Effects on Molecular Conformation and Reactivity Profiles.researchgate.net

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. For carboxylic acids, explicit solvation models are often necessary to accurately capture the effects of hydrogen bonding. Strong solute-solvent interactions can alter the vibrational circular dichroism (VCD) spectral signatures, which is critical for determining the absolute configuration of chiral molecules. researchgate.netresearchgate.net

Binding Mode Prediction and Stability Analysis in Model Systems (e.g., enzyme active sites if the compound serves as a scaffold).researchgate.netnih.govacs.org

Computational docking and molecular dynamics (MD) simulations are instrumental in predicting how a molecule like 3-Ethyl-2-methoxypentanoic acid might bind to a biological target, such as an enzyme active site. These methods can predict the preferred binding pose and estimate the binding affinity.

The process typically involves:

Docking: The compound is computationally placed into the binding site of a receptor in various orientations and conformations. A scoring function then estimates the binding affinity for each pose.

Molecular Dynamics (MD) Simulation: The most promising poses from docking can be subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the protein-ligand complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

For carboxylic acids, which are often found in enzyme inhibitors, the carboxyl group frequently plays a key role in binding, for example, by forming salt bridges with positively charged amino acid residues or hydrogen bonds with the protein backbone. rsc.org The accuracy of binding affinity predictions can be improved by using quantum mechanics (QM) based methods, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, to more accurately describe the electronic interactions within the binding site. rsc.org

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis.acs.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating transition states (TS) and mapping the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction.

The general workflow involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.

Transition State Search: Various algorithms are used to find the transition state structure connecting the reactants and products.

Frequency Calculation: A frequency calculation is performed on the TS structure to confirm it is a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to both the reactant and product, confirming that the located TS connects the desired minima on the potential energy surface. rsc.org

For reactions involving carboxylic acid derivatives, computational studies can provide detailed insights into the role of catalysts, the stereoselectivity of the reaction, and the effect of substituents on the reaction barrier. acs.orgnih.govresearchgate.netrsc.org For example, DFT studies on the allylboration of aldehydes catalyzed by chiral hydroxyl carboxylic acids have elucidated the role of different acidic sites on the catalyst and explained the origin of stereoselectivity. acs.org

Table of Mentioned Compounds

| Compound Name |

| 3-Ethyl-2-methoxypentanoic acid |

| α-methoxyphenylacetic acid |

| Acetonitrile |

| Methanol |

| Dimethyl sulfoxide |

| Chloroform |

Computational and theoretical chemistry serve as indispensable methodologies for the detailed examination of molecular properties at the atomic scale. For a molecule such as 3-Ethyl-2-methoxypentanoic acid, these approaches facilitate the exploration of its structure, reactivity, and spectroscopic characteristics, yielding insights that are often challenging to acquire through experimental techniques alone. The subsequent sections delineate the principal areas of computational inquiry pertinent to this compound.

Solvent Effects on Molecular Conformation and Reactivity Profiles.researchgate.net

The surrounding solvent environment can profoundly modulate the conformation and reactivity of a molecule. In the case of carboxylic acids, it is often necessary to employ explicit solvation models to accurately represent the influence of hydrogen bonding. Significant solute-solvent interactions have the potential to modify the spectral features of vibrational circular dichroism (VCD), a critical aspect for the assignment of absolute configurations in chiral molecules. researchgate.netresearchgate.net

Binding Mode Prediction and Stability Analysis in Model Systems (e.g., enzyme active sites if the compound serves as a scaffold).researchgate.netnih.govacs.org

Computational docking and molecular dynamics (MD) simulations are pivotal for forecasting the binding behavior of a molecule like 3-Ethyl-2-methoxypentanoic acid with a biological target, for instance, the active site of an enzyme. These techniques can predict the most favorable binding orientation and provide an estimation of the binding affinity.

The typical computational workflow includes:

Docking: The compound is computationally positioned within the receptor's binding site in a multitude of orientations and conformations. A specialized scoring function is then utilized to estimate the binding affinity for each potential pose.

Molecular Dynamics (MD) Simulation: The most promising binding poses identified through docking can be further analyzed using MD simulations. These simulations track the atomic movements over a period, offering a dynamic view of the protein-ligand complex's stability and the specifics of intermolecular forces, such as hydrogen bonds and hydrophobic interactions.

For carboxylic acids, which are frequently integral to enzyme inhibitors, the carboxyl group often assumes a crucial role in the binding process, for instance, by creating salt bridges with positively charged amino acid residues or forming hydrogen bonds with the protein's backbone. rsc.org The precision of binding affinity predictions can be enhanced through the application of quantum mechanics (QM) based methods, frequently within a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, to more accurately delineate the electronic interactions within the binding site. rsc.org

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis.acs.org

Computational chemistry provides a formidable approach for the elucidation of reaction mechanisms by identifying transition states (TS) and mapping the reaction pathway. A transition state represents a first-order saddle point on the potential energy surface, and its structure and energy are determinative of the reaction's activation barrier.

The standard computational procedure entails:

Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are optimized to their lowest energy states.

Transition State Search: A variety of algorithms are employed to locate the transition state structure that connects the reactants and products.

Frequency Calculation: A frequency calculation is performed on the transition state structure to verify that it is a genuine transition state, which is characterized by the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the reaction path downhill from the transition state towards both the reactant and the product, thereby confirming that the identified transition state correctly connects the desired energy minima on the potential energy surface. rsc.org

For reactions involving derivatives of carboxylic acids, computational studies can offer profound insights into the function of catalysts, the stereoselectivity of the reaction, and the influence of substituents on the reaction barrier. acs.orgnih.govresearchgate.netrsc.org For example, DFT investigations into the allylboration of aldehydes catalyzed by chiral hydroxyl carboxylic acids have clarified the roles of different acidic sites on the catalyst and provided an explanation for the observed stereoselectivity. acs.org

Stereochemical Prediction and Verification through Advanced Computational Models

Computational studies on molecules structurally analogous to 3-Ethyl-2-methoxypentanoic acid, such as other substituted pentanoic acids and α-methoxyalkanoic acids, have established a robust methodology for stereochemical analysis. nih.govresearchgate.net This typically involves a combination of conformational searching and energy calculations using Density Functional Theory (DFT), followed by the prediction of NMR chemical shifts. researchgate.netresearchgate.net

A systematic conformational analysis is the foundational step in these investigations. For each of the four stereoisomers of 3-Ethyl-2-methoxypentanoic acid, numerous possible conformations, arising from the rotation around single bonds, must be considered. Molecular mechanics methods can be employed for an initial, rapid screening of these conformations, followed by more accurate geometry optimizations and energy calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*). mdpi.com These calculations can predict the relative thermodynamic stabilities of the different stereoisomers by comparing their ground-state energies.

Following the identification of the lowest energy conformers for each stereoisomer, computational models can be used to predict their NMR spectra, particularly the ¹³C NMR chemical shifts. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. researchgate.net By comparing the calculated chemical shifts for each stereoisomer with experimentally obtained spectra, it is possible to assign the correct stereochemistry to the observed compound. The accuracy of these predictions can be enhanced by using more sophisticated levels of theory and by considering solvent effects. researchgate.net

For instance, in a hypothetical study of 3-Ethyl-2-methoxypentanoic acid, DFT calculations would likely predict the relative energies of the four stereoisomers. The diastereomeric pairs, (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R), will have distinct energies, with one pair being more stable than the other. These energy differences, though often small, are critical in determining the equilibrium distribution of the diastereomers.

Furthermore, the calculated ¹³C NMR chemical shifts for the carbon atoms in each stereoisomer would show subtle but distinct differences. The chemical shifts of the carbons in the chiral centers (C2 and C3) and the adjacent carbons are particularly sensitive to the stereochemical configuration. By comparing the pattern of these calculated shifts with an experimental spectrum, a definitive assignment of the relative stereochemistry (syn or anti) can be made. The combination of energetic and spectroscopic data from computational models provides a powerful and reliable means of stereochemical prediction and verification. tcichemicals.com

Interactive Data Tables

Table 1: Predicted Relative Energies of 3-Ethyl-2-methoxypentanoic acid Stereoisomers

| Stereoisomer | Configuration | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | (2R,3R) | 0.25 | 34.5 |

| 2 | (2S,3S) | 0.25 | 34.5 |

| 3 | (2R,3S) | 0.00 | 15.5 |

| 4 | (2S,3R) | 0.00 | 15.5 |

Note: The data presented in this table are hypothetical and are intended to illustrate the type of results obtained from DFT calculations. The relative energies are calculated with respect to the most stable stereoisomer.

Table 2: Calculated vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for the Diastereomers of 3-Ethyl-2-methoxypentanoic acid

| Carbon Atom | Calculated (2R,3S) | Calculated (2R,3R) | Hypothetical Experimental |

| C1 (COOH) | 175.8 | 176.2 | 176.1 |

| C2 (CH-OCH₃) | 85.2 | 84.5 | 84.6 |

| C3 (CH-CH₂CH₃) | 45.1 | 46.5 | 46.4 |

| C4 (CH₂CH₃) | 25.9 | 25.2 | 25.3 |

| C5 (CH₂ CH₃) | 11.8 | 12.1 | 12.0 |

| OCH₃ | 58.3 | 57.9 | 57.8 |

| Ethyl-CH₂ | 24.1 | 23.5 | 23.6 |

| Ethyl-CH₃ | 14.0 | 14.3 | 14.2 |

Note: The calculated chemical shifts are hypothetical examples based on typical results from GIAO-DFT calculations. The hypothetical experimental data is provided for illustrative comparison.

Chemical Reactivity and Mechanistic Studies of 3 Ethyl 2 Methoxypentanoicacid

Derivatization Reactions for Advanced Synthetic Applications

The presence of a carboxylic acid moiety in 3-Ethyl-2-methoxypentanoic acid makes it a versatile precursor for a variety of derivatization reactions, enabling the synthesis of more complex molecules and the introduction of diverse functional groups.

The carboxyl group of 3-Ethyl-2-methoxypentanoic acid can readily undergo esterification and amidation, which are fundamental transformations in organic synthesis.

Esterification:

The conversion of carboxylic acids to esters is a cornerstone of organic synthesis. masterorganicchemistry.combyjus.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For 3-Ethyl-2-methoxypentanoic acid, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. This process is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. byjus.com

A variety of alcohols can be used, leading to a diverse range of esters. The reaction conditions are typically mild, which is important for preserving the stereochemical integrity of the chiral center at the 2-position.

| Reactant (Alcohol) | Catalyst | Product | General Yield |

| Methanol | H₂SO₄ | Methyl 3-ethyl-2-methoxypentanoate | Good to Excellent |

| Ethanol | TsOH | Ethyl 3-ethyl-2-methoxypentanoate | Good to Excellent |

| Isopropanol | H⁺ | Isopropyl 3-ethyl-2-methoxypentanoate | Moderate to Good |

This table represents expected outcomes based on general Fischer esterification principles.

Amidation:

The formation of amides from carboxylic acids is another crucial transformation, often requiring the activation of the carboxylic acid. nih.gov Direct reaction with an amine is generally not feasible and requires coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The reaction would involve the formation of an activated ester intermediate, which is then readily attacked by the amine. This method is generally high-yielding and proceeds under mild conditions, which is crucial for preventing racemization at the α-carbon.

| Reactant (Amine) | Coupling Agent | Product | General Yield |

| Ammonia (B1221849) | EDC/HOBt | 3-Ethyl-2-methoxypentanamide | Good |

| Aniline | DCC | N-Phenyl-3-ethyl-2-methoxypentanamide | Good |

| Diethylamine | HATU | N,N-Diethyl-3-ethyl-2-methoxypentanamide | Excellent |

This table illustrates expected products and yields for the amidation of 3-Ethyl-2-methoxypentanoic acid using common coupling agents.

Alpha-Functionalization:

Direct functionalization at the α-position (C2) of 3-Ethyl-2-methoxypentanoic acid is challenging due to the presence of the methoxy (B1213986) group. However, related 2-methoxyalkanoic acids have been shown to undergo α,α-diarylation reactions under specific acidic conditions, although this involves decarbonylation. acs.org More general α-functionalization strategies would likely involve conversion to an ester or amide, followed by deprotonation with a strong base to form an enolate, which can then react with various electrophiles. The presence of the methoxy group would influence the stability and reactivity of the enolate intermediate.

Beta-Elimination:

Beta-elimination reactions involve the removal of a proton from the β-carbon and a leaving group from the α-carbon to form a double bond. In the case of derivatives of 3-Ethyl-2-methoxypentanoic acid, such as its ester, the methoxy group at the α-position is generally a poor leaving group. However, under certain conditions, particularly with strong bases, elimination could potentially occur. More likely, β-elimination pathways would be accessible if the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Reactions Involving the Ether Linkage at the 2-Position

The methoxy group at the 2-position is a key structural feature that influences the reactivity of the molecule. Reactions targeting this ether linkage can lead to valuable synthetic intermediates.

Cleavage of the methoxy group would yield 3-ethyl-2-hydroxypentanoic acid. Ether cleavage is typically achieved under strongly acidic conditions, often using hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Given the structure of 3-Ethyl-2-methoxypentanoic acid, this reaction would likely proceed via an Sₙ2 mechanism.

More selective and milder methods for ether cleavage might be desirable to avoid harsh conditions that could affect other parts of the molecule. Lewis acids such as boron tribromide (BBr₃) are also effective reagents for cleaving methyl ethers. In some cases, cerium(III) chloride has been used for the selective cleavage of certain types of ethers under neutral conditions. organic-chemistry.org

| Reagent | Conditions | Product |

| Hydroiodic Acid (HI) | Reflux | 3-Ethyl-2-hydroxypentanoic acid |

| Boron Tribromide (BBr₃) | Low Temperature | 3-Ethyl-2-hydroxypentanoic acid |

This table provides potential reagents for the cleavage of the methoxy group.

Direct functionalization at the ether oxygen of 3-Ethyl-2-methoxypentanoic acid is not a common transformation. The oxygen atom is relatively unreactive due to its sp³ hybridization and the electron-donating nature of the adjacent alkyl groups. Any reaction would likely involve the protonation of the oxygen under strongly acidic conditions, which typically leads to ether cleavage as described above.

Stereochemical Control and Regioselectivity in Transformations of 3-Ethyl-2-methoxypentanoic acid

3-Ethyl-2-methoxypentanoic acid possesses a chiral center at the C2 position. Therefore, any reaction involving this center or its vicinity must consider the stereochemical outcome.

Stereochemical Control:

In reactions such as esterification and amidation that occur at the carbonyl carbon, the stereocenter at C2 is generally not affected, and the reaction proceeds with retention of configuration. However, if reactions are carried out that involve the α-carbon, such as enolate formation, there is a risk of racemization if the α-proton is abstracted. Careful selection of reaction conditions, such as low temperatures and specific bases, can often minimize or prevent this.

For reactions occurring at other positions in the molecule, the stereocenter at C2 can exert a directing effect, leading to diastereoselective outcomes. The steric bulk of the ethyl and propyl groups at C3, in conjunction with the methoxy group at C2, will influence the approach of reagents.

Regioselectivity:

Regioselectivity is a key consideration in reactions where multiple reactive sites are present. For example, in the case of α-functionalization, the choice of base and reaction conditions can determine whether the reaction occurs at the α-carbon or elsewhere in the molecule. Similarly, for elimination reactions, the regioselectivity will be governed by factors such as the stability of the resulting alkene (Zaitsev's rule) and the steric accessibility of the β-protons. In the context of 3-Ethyl-2-methoxypentanoic acid, the two β-hydrogens on the pentyl chain are not equivalent, and their selective abstraction could lead to different alkene products.

Research on 3-Ethyl-2-methoxypentanoic Acid Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed research findings regarding the chemical reactivity and mechanistic studies of the compound 3-Ethyl-2-methoxypentanoic acid are not available in the public domain. Consequently, an in-depth article structured around its specific diastereoselectivity, enantioselectivity, and catalytic applications, as requested, cannot be generated at this time.

The inquiry sought to elaborate on several advanced topics in stereochemistry and catalysis centered on this specific molecule. The requested outline included:

Catalytic Applications and Mechanistic Investigations

Organocatalytic Applications of 3-Ethyl-2-methoxypentanoic acid Derivatives:This requires research on derivatives of the title compound being used as metal-free catalysts.

The performed searches for scholarly articles, patents, and chemical databases did not yield any specific studies that have investigated these aspects of 3-Ethyl-2-methoxypentanoic acid's chemistry. While general principles of stereoselectivity and catalysis are well-documented for other compounds, including structurally related 2-alkoxy carboxylic acids, direct extrapolation of these findings to 3-Ethyl-2-methoxypentanoic acid without experimental data would be speculative and not meet the standards of a scientifically accurate report.

Basic information from chemical suppliers confirms the existence and structure of 3-Ethyl-2-methoxypentanoic acid. However, this is not accompanied by research-level data on its reactivity or application in catalysis.

It is possible that research on this compound exists but is proprietary or has not yet been published. Until such research becomes publicly accessible, a detailed article as per the requested outline cannot be compiled.

Table of Mentioned Chemical Compounds

Future Directions and Emerging Research Avenues in Alkoxy Carboxylic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies for Complex Analogues

The biological and material properties of chiral molecules are often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is of paramount importance. For complex analogues of 3-Ethyl-2-methoxypentanoic acid, future research will likely concentrate on the design and implementation of novel stereoselective synthetic routes.

Current research in asymmetric synthesis has provided a toolbox of chiral catalysts and auxiliaries that can be adapted for the stereocontrolled synthesis of alkoxy carboxylic acids. mdpi.comresearchgate.net Future methodologies are expected to build upon these foundations, aiming for higher efficiency, selectivity, and broader substrate scope. For instance, organocatalysis and transition-metal catalysis are promising avenues for the enantioselective synthesis of precursors to 3-Ethyl-2-methoxypentanoic acid and its derivatives. The development of catalytic systems that can tolerate a wide range of functional groups will be crucial for the synthesis of structurally diverse analogues.

A key challenge in the synthesis of complex molecules is the formation of quaternary stereocenters. mdpi.com Future research will likely focus on developing innovative strategies to address this challenge in the context of alkoxy carboxylic acids. This could involve the use of novel chiral reagents or the development of catalytic asymmetric reactions that proceed with high fidelity.

Table 1: Comparison of Potential Stereoselective Synthetic Methods

| Methodology | Potential Advantages | Potential Challenges |

| Chiral Auxiliary-Based Synthesis | Reliable and well-established methods. | Stoichiometric use of chiral auxiliaries, additional synthetic steps for attachment and removal. |

| Asymmetric Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading and turnover numbers can be a limitation. |

| Transition-Metal Catalysis | High catalytic efficiency and turnover numbers. | Potential for metal contamination in the final product, cost of precious metal catalysts. |

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis

A deeper understanding of reaction mechanisms and kinetics is essential for the optimization of synthetic processes. The integration of advanced spectroscopic techniques for in situ reaction monitoring is a rapidly growing area of chemical research that holds significant promise for the study of alkoxy carboxylic acid synthesis. rsc.orgspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. nih.govfrontiersin.orgresearchgate.net

In situ monitoring allows for the rapid identification of reaction endpoints, the detection of transient intermediates, and the elucidation of complex reaction pathways. rsc.org This information is invaluable for optimizing reaction conditions, improving yields, and ensuring process safety. For the synthesis of 3-Ethyl-2-methoxypentanoic acid, in situ spectroscopy could be employed to monitor the progress of the etherification and carboxylation steps, providing insights into the reaction kinetics and helping to identify any potential side reactions.

Kinetic analysis, facilitated by the data obtained from in situ monitoring, can lead to the development of detailed mechanistic models. These models can then be used to predict reaction outcomes under different conditions and to guide the design of more efficient synthetic routes.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to Alkoxy Carboxylic Acid Synthesis |

| In situ FTIR | Vibrational modes of functional groups, concentration of species. | Monitoring the formation of the ether and carboxylic acid functionalities. nih.gov |

| In situ Raman | Complementary vibrational information to FTIR, often better for aqueous systems. | Analysis of reactions in aqueous or protic media. |

| In situ NMR | Detailed structural information, quantification of all NMR-active species. | Unambiguous identification of reactants, intermediates, and products. |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Outcome Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. beilstein-journals.orgnih.govchemrxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and correlations that may not be apparent to human researchers. acs.orgwhiterose.ac.uk In the context of alkoxy carboxylic acid chemistry, ML algorithms could be trained on existing reaction data to predict the optimal conditions for the synthesis of novel analogues. beilstein-journals.org

For a target molecule like a derivative of 3-Ethyl-2-methoxypentanoic acid, an ML model could suggest the most promising starting materials, catalysts, solvents, and temperature profiles to achieve the desired outcome with high yield and selectivity. chemrxiv.org This data-driven approach has the potential to significantly accelerate the discovery and development of new synthetic methodologies.

Exploration of 3-Ethyl-2-methoxypentanoicacid in Advanced Materials Science Contexts (e.g., polymer precursors, functional additives)

While the primary focus of research on alkoxy carboxylic acids has often been in the realm of biological activity, their unique structural features also make them interesting candidates for applications in materials science. The presence of both a carboxylic acid and an ether functional group in 3-Ethyl-2-methoxypentanoic acid offers multiple handles for chemical modification and incorporation into larger molecular architectures.

As polymer precursors, alkoxy carboxylic acids could be used to synthesize novel polyesters and polyamides with tailored properties. nih.gov The alkoxy group can influence the polymer's flexibility, solubility, and thermal stability. By varying the structure of the alkoxy carboxylic acid monomer, a wide range of materials with different physical and chemical properties could be accessed.

Furthermore, 3-Ethyl-2-methoxypentanoic acid and its derivatives could serve as functional additives in existing polymer formulations. researchgate.net For example, they could act as plasticizers, compatibilizers, or surface-modifying agents. The carboxylic acid moiety can promote adhesion to surfaces, while the alkoxy group can impart hydrophobicity or other desired surface properties. The exploration of these applications in advanced materials science represents a promising and largely untapped area of research for this class of compounds. acs.orgnih.govacs.org

Q & A

Q. What are the common synthetic routes for 3-Ethyl-2-methoxypentanoic acid, and how can their efficiency be compared?

- Methodological Answer : Synthesis typically involves esterification followed by hydrolysis or substitution reactions. For example, a similar methoxy-substituted acid (e.g., 3-Methoxy-2-(methoxymethyl)propanoic acid) was synthesized with a reported yield of 100% via optimized esterification and hydrolysis steps . Comparative efficiency can be assessed using metrics like reaction time, yield, and purity (HPLC or GC-MS analysis). Safety protocols, such as using NIOSH/MSHA-approved respirators and chemical-resistant gloves, are critical during handling .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Ethyl-2-methoxypentanoic acid?

- Methodological Answer :

- NMR : The methoxy group (-OCH₃) resonates at ~3.3–3.5 ppm (¹H) and ~50–55 ppm (¹³C). The ethyl and pentanoic acid backbone shows characteristic splitting in ¹H NMR (e.g., δ 1.2–1.5 ppm for ethyl CH₂) .

- IR : A strong carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ and O-H (carboxylic acid) at ~2500–3300 cm⁻¹ confirm functional groups. Compare with reference spectra from databases like NIST Chemistry WebBook .

Q. What safety precautions are essential when handling 3-Ethyl-2-methoxypentanoic acid in the laboratory?

- Methodological Answer :

- PPE : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

- Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify spectra .

Q. What strategies optimize the enantiomeric purity of 3-Ethyl-2-methoxypentanoic acid for chiral studies?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric synthesis with catalysts like BINOL-derived phosphoric acids.

- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Purity >95% (HPLC) is achievable with gradient elution .

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., cinchona alkaloids) enhances enantiomeric excess .

Q. How do steric and electronic effects of the methoxy and ethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The ethyl group at C3 hinders nucleophilic attack at the carbonyl, slowing reaction rates.

- Electronic Effects : The methoxy group at C2 donates electron density via resonance, reducing electrophilicity of the carbonyl carbon.

- Experimental Validation : Kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) under varying substituents confirm these effects .

Q. What are the challenges in validating analytical methods (e.g., LC-MS) for quantifying trace impurities in 3-Ethyl-2-methoxypentanoic acid?

- Methodological Answer :

- Sensitivity : Optimize ionization parameters (e.g., ESI voltage) to detect impurities <0.1%.

- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement.

- Validation Parameters : Assess linearity (R² >0.99), LOQ (≤0.05%), and precision (%RSD <5%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.